

# Comparison of Ertugliflozin PK in Asian vs. Non-Asian Subjects

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

Cat. No.: S002102

[Get Quote](#)

| Study Population                                      | Apparent Clearance (CL/F)   | Apparent Central Volume of Distribution (Vc/F) | Key Findings and Clinical Relevance                                                                                                                                                                    |
|-------------------------------------------------------|-----------------------------|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| East/Southeast Asian vs. Non-Asian [1]                | 17% increase in E/SE Asians | 148% increase in E/SE Asians                   | Differences were <b>not clinically relevant</b> . Individual clearance values were similar when accounting for body weight [1].                                                                        |
| Asian (Mainland China) vs. Non-Asian [1]              | Similar                     | 44% increase                                   | Increases in volume would lower maximum concentration but do not impact overall exposure (AUC). <b>No clinically relevant impact</b> on PK [1].                                                        |
| Healthy Chinese Subjects (Single & Multiple Dose) [2] | -                           | -                                              | PK was dose-proportional. Comparison with historical non-Asian data showed <b>no clinically meaningful racial differences</b> . <b>No dose modification required</b> based on race or body weight [2]. |

## Detailed Experimental Protocols

The data in the table above is derived from the following key study methodologies:

- **Population Pharmacokinetic Analyses [1]:**
  - **Data Source:** Pooled data from up to 17 Phase 1 to 3 clinical trials.
  - **Model:** A 2-compartment model with first-order absorption and elimination was used to analyze 13,692 to 16,018 pharmacokinetic observations from over 2,000 subjects.
  - **Analysis:** The model evaluated the influence of ethnic covariates (East/Southeast Asian, mainland Chinese) on key pharmacokinetic parameters like apparent clearance (CL/F) and apparent central volume of distribution (Vc/F).
- **Clinical Study in Healthy Chinese Subjects [2]:**
  - **Design:** An open-label, parallel-cohort study where healthy Chinese adults received single (5 mg, 15 mg, fasted) and multiple once-daily doses (5 mg, 15 mg, fed) of **ertugliflozin**.
  - **Assessments:** Intensive blood sampling was performed to determine plasma concentrations of **ertugliflozin** over time. Pharmacokinetic parameters were calculated using non-compartmental analysis.
  - **Comparison:** The resulting PK parameters were compared with historical data from non-Asian subjects to assess ethnic sensitivity.

## Ertugliflozin Metabolism and Pathways

The consistent pharmacokinetics across ethnicities can be understood by examining its metabolism. The diagram below illustrates the primary metabolic pathways of **ertugliflozin**.



[Click to download full resolution via product page](#)

The diagram shows that **ertugliflozin** is primarily cleared via **glucuronidation** by the UGT enzymes (mainly UGT1A9 and UGT2B7), with a minor contribution from oxidative metabolism by CYP enzymes [3] [4] [5]. This metabolic profile, particularly the minimal role of renal excretion of the parent drug, contributes to the low potential for clinically significant ethnic pharmacokinetic differences [1] [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Population Pharmacokinetic Analyses of Ertugliflozin in ... [pubmed.ncbi.nlm.nih.gov]
2. Pharmacokinetic Properties of Single and Multiple Doses ... [pubmed.ncbi.nlm.nih.gov]
3. In Vitro Characterization of Ertugliflozin Metabolism by ... [sciencedirect.com]
4. Pharmacokinetics and Pharmacodynamics of Ertugliflozin ... [pmc.ncbi.nlm.nih.gov]
5. Ertugliflozin [en.wikipedia.org]

To cite this document: Smolecule. [Comparison of Ertugliflozin PK in Asian vs. Non-Asian Subjects].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b002102#ertugliflozin-pharmacokinetics-chinese-vs-non-asian-subjects>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)